molecular formula C6H6O2S B077489 4-Methylthiophene-2-carboxylic acid CAS No. 14282-78-1

4-Methylthiophene-2-carboxylic acid

Cat. No. B077489
CAS RN: 14282-78-1
M. Wt: 142.18 g/mol
InChI Key: YCIVJGQMXZZPAB-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H6O2S . It has a molecular weight of 142.18 and is a solid at room temperature .


Synthesis Analysis

Thiophene derivatives, including 4-Methylthiophene-2-carboxylic acid, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur atom . The InChI key for this compound is YCIVJGQMXZZPAB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including 4-Methylthiophene-2-carboxylic acid, are involved in various chemical reactions. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .


Physical And Chemical Properties Analysis

4-Methylthiophene-2-carboxylic acid is a solid at room temperature with a melting point of 122-126 °C . It has a molecular weight of 142.18 .

Scientific Research Applications

Organic Semiconductor Development

4-Methylthiophene-2-carboxylic acid: is utilized in the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic semiconductor technology, which is crucial for creating more efficient electronic devices. The molecular structure of thiophene-based compounds, including 4-Methylthiophene-2-carboxylic acid , allows for high electron mobility, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 4-Methylthiophene-2-carboxylic acid can be part of formulations that protect metals from corrosion, especially in harsh environments. This application is vital for extending the life of metal components in various industries .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. 4-Methylthiophene-2-carboxylic acid may be involved in synthesizing compounds with potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Its role in drug development is significant due to the thiophene ring’s ability to interact with various biological targets .

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of biologically active molecules. Through various reactions like the Gewald reaction, it can be transformed into aminothiophene derivatives, which are important for creating new drugs and biological agents .

Material Science Applications

4-Methylthiophene-2-carboxylic acid: contributes to material science, particularly in creating new materials with desirable electrical properties. Its incorporation into polymers and other materials can enhance their performance in electronic and optoelectronic applications .

Analytical Chemistry

In analytical chemistry, 4-Methylthiophene-2-carboxylic acid can be used as a reagent or a building block for synthesizing more complex compounds. Its unique chemical properties allow it to react with various substances, making it a valuable tool for chemical analysis and detection methods .

Mechanism of Action

Target of Action

This compound is a heterocyclic building block , which suggests that it may be used in the synthesis of more complex molecules that interact with specific biological targets.

Result of Action

The molecular and cellular effects of 4-Methylthiophene-2-carboxylic acid are currently unknown

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Thiophene-based analogs, including 4-Methylthiophene-2-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIVJGQMXZZPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383233
Record name 4-Methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14282-78-1
Record name 4-Methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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